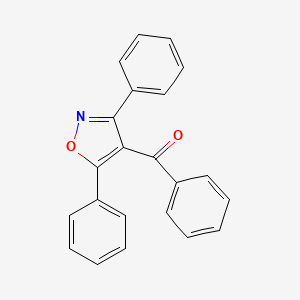
(3,5-Diphenyl-1,2-oxazol-4-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHANONE,(3,5-DIPHENYL-4-ISOXAZOLYL)PHENYL- is a compound that belongs to the isoxazole family, which is a class of five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHANONE,(3,5-DIPHENYL-4-ISOXAZOLYL)PHENYL- typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkynes . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions are often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives, including METHANONE,(3,5-DIPHENYL-4-ISOXAZOLYL)PHENYL-, often employs scalable and eco-friendly methods. The use of base-catalyzed condensation reactions and the employment of water as a solvent instead of organic solvents like chloroform are some of the strategies used to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
METHANONE,(3,5-DIPHENYL-4-ISOXAZOLYL)PHENYL- undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and oxazoles, each with distinct biological and chemical properties .
Applications De Recherche Scientifique
METHANONE,(3,5-DIPHENYL-4-ISOXAZOLYL)PHENYL- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and immunosuppressant properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of METHANONE,(3,5-DIPHENYL-4-ISOXAZOLYL)PHENYL- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects or interact with DNA to induce anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound with a simpler structure.
Oxazole: An analog with the nitrogen atom in position 3.
Pyrrole: An analog without the oxygen atom.
Uniqueness
METHANONE,(3,5-DIPHENYL-4-ISOXAZOLYL)PHENYL- is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
14688-28-9 |
|---|---|
Formule moléculaire |
C22H15NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(3,5-diphenyl-1,2-oxazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C22H15NO2/c24-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)23-25-22(19)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
WNXIPZSKXJUBPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















